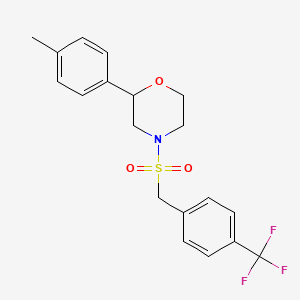

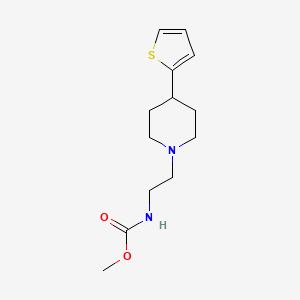

![molecular formula C19H19NO4 B3017850 1'-(2,5-二甲基呋喃-3-羰基)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮 CAS No. 1797140-39-6](/img/structure/B3017850.png)

1'-(2,5-二甲基呋喃-3-羰基)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" is a spirocyclic compound that is part of a broader class of spiro[isobenzofuran-1,3'-piperidines]. These compounds have been studied for their potential as central nervous system agents due to their structural similarities with known antidepressants and neuroleptics . The spirocyclic framework is characterized by the fusion of two rings through a single carbon atom, which in this case involves an isobenzofuran and a piperidine ring.

Synthesis Analysis

The synthesis of related spirocyclic compounds typically involves the formation of the isobenzofuran moiety followed by the introduction of the piperidine ring. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Analogues of these compounds have been synthesized to explore the effects of different substituents on biological activity, with a focus on central nervous system depressant effects .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is significant for their biological activity. The presence of the spiro[isobenzofuran-1,3'-piperidin] core is essential for the activity, as modifications to this moiety can significantly alter the compound's pharmacological profile . The stereochemistry of these compounds, such as the cis or trans orientation of substituents, can also influence their biological effects .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions depending on their functional groups. For instance, the spiro[isobenzofuran-1,3'-piperidin] derivatives can be modified by introducing different substituents at the nitrogen atom or by altering the substituents on the isobenzofuran ring to modulate their activity . The reactivity of these compounds can be exploited to synthesize a wide range of analogues with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, such as solubility, stability, and reactivity, are crucial for their potential therapeutic application. These properties are influenced by the compound's molecular structure and substituents. For example, the introduction of a cyclobutyl group and a piperidyloxy substituent in spiro[benzopyran-2,4'-piperidine] derivatives has been shown to affect their affinity for histamine-3 receptors and their metabolic stability . Similarly, the presence of a cyano group in position 3 of the spirocycle has been associated with high sigma receptor affinity and selectivity .

科学研究应用

西格玛受体配体

螺[异苯并呋喃-1(3H),4'-哌啶]及其衍生物已被合成并评估了其与西格玛受体的结合特性。这些化合物,包括相关的苯并呋喃和苯并吡喃衍生物,对西格玛 2 结合位点表现出显着的亲和力,对某些化合物观察到亚纳摩尔范围的亲和力。已经探索了控制此类化合物中西格玛 1/西格玛 2 亲和力和选择性的结构因素,强调了 N-取代基对亲和力和选择性的重要性。这些发现表明这些化合物在设计选择性西格玛受体配体中的潜在用途,这可能对开发新的治疗剂产生影响 (E. Moltzen、J. Perregaard、E. Meier,1995 年; C. Maier、B. Wünsch,2002 年)。

潜在的中枢神经系统药剂

一些研究集中于合成螺[异苯并呋喃-1(3H),4'-哌啶]作为潜在的中枢神经系统 (CNS) 药剂。这些化合物已被评估其生物活性,例如抗四苯嗪活性,这是大多数抗抑郁药的特性。研究表明,某些衍生物发挥显着的抗四苯嗪活性,表明它们作为 CNS 药剂的潜力。这一研究方向为开发新型抗抑郁药和其他 CNS 相关治疗剂开辟了道路 (L. Martin、M. Worm、M. Agnew、H. Kruse、J. Wilker、H. Geyer,1981 年; Victor J. Bauer、Brian J. Duffy、David Hoffman、Solomon S. Klioze、R. Kosley、A. Mcfadden、Lawrence L. Martin、Helen H. Ong、H. Geyer,1976 年)。

其他治疗领域

螺[异苯并呋喃-1,3'-哌啶]-3-酮衍生物的结构独特性使其适用于 CNS 药剂和西格玛受体配体以外的各种治疗领域。例如,它们作为神经激肽受体拮抗剂、组胺 H3 受体反激动剂的潜力,以及在合成具有螺环含氧刚性骨架结构的新型化合物的潜力,用于各种生物应用。这些多样化的应用突出了该化合物在药物开发和治疗干预中的多功能性 (H. Kubota、M. Fujii、K. Ikeda、M. Takeuchi、T. Shibanuma、Y. Isomura,1998 年; M. Jitsuoka、Daisuke Tsukahara、Sayaka Ito、Takeshi Tanaka、N. Takenaga、S. Tokita、N. Sato,2008 年)。

安全和危害

属性

IUPAC Name |

1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12-10-15(13(2)23-12)17(21)20-9-5-8-19(11-20)16-7-4-3-6-14(16)18(22)24-19/h3-4,6-7,10H,5,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDCBCQFFGKWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

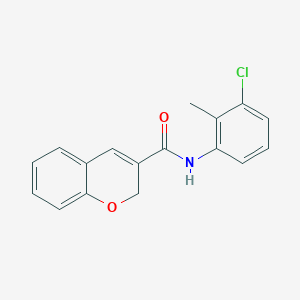

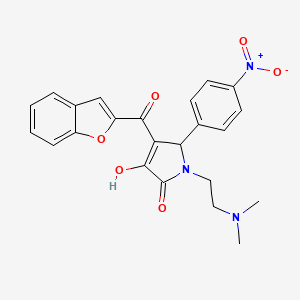

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)

![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)

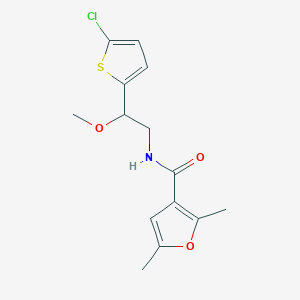

![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)

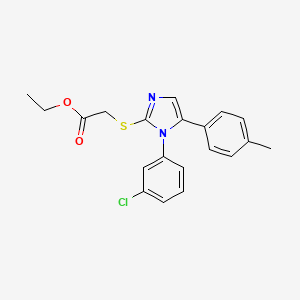

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)

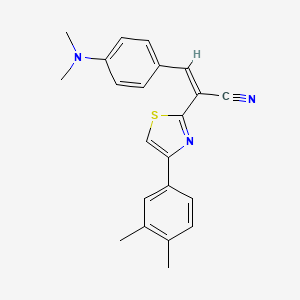

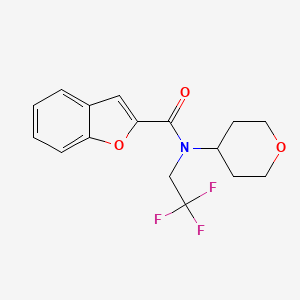

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)